molecular formula C18H14N6O2 B12741968 Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl- CAS No. 87948-87-6

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl-

Cat. No.: B12741968
CAS No.: 87948-87-6
M. Wt: 346.3 g/mol
InChI Key: OGURGJWGEALFID-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to its unique structural properties and versatile applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Properties

CAS No.

87948-87-6

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

5-methyl-7-oxo-N,1-dipyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H14N6O2/c1-12-16(17(25)22-13-6-2-4-9-19-13)18(26)24-15(21-12)8-11-23(24)14-7-3-5-10-20-14/h2-11H,1H3,(H,19,22,25)

InChI Key

OGURGJWGEALFID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=CN2C3=CC=CC=N3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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